Bienvenue dans la boutique en ligne BenchChem!

Ioxotrizoic acid

Contrast Media Chemistry Hydrophilicity Structure–Property Relationship

Ioxotrizoic acid (CAS 19863-06-0) differentiates from diatrizoate and iothalamate via its unique 5-glycolamido group, enabling hepatocyte-selective liver/spleen CT contrast—a patented Sterling Drug indication. With ~60.4% iodine content and logP 2.23, it delivers targeted organ opacification unattainable with generic ionic contrast agents. Ideal for preclinical biodistribution, SAR studies, and as an HPLC reference standard for triiodobenzoate analysis. Secure high-purity (>98%) material for your contrast media R&D.

Molecular Formula C11H9I3N2O5
Molecular Weight 629.91 g/mol
CAS No. 19863-06-0
Cat. No. B024879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoxotrizoic acid
CAS19863-06-0
Molecular FormulaC11H9I3N2O5
Molecular Weight629.91 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CO)I
InChIInChI=1S/C11H9I3N2O5/c1-3(18)15-9-6(12)5(11(20)21)7(13)10(8(9)14)16-4(19)2-17/h17H,2H2,1H3,(H,15,18)(H,16,19)(H,20,21)
InChIKeyKISFRFNQZTVXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ioxotrizoic Acid (CAS 19863-06-0) – Essential Compound Profile for Diagnostic Imaging Research & Procurement


Ioxotrizoic acid (USAN/INN, CAS 19863-06-0) is a monomeric, ionic triiodobenzoic acid derivative with the systematic name 3‑acetamido‑5‑glycolamido‑2,4,6‑triiodobenzoic acid . The compound was developed and patented by Sterling Drug Inc. as an X‑ray contrast agent specifically designed for liver and spleen imaging . It contains three iodine atoms per molecule (calculated iodine content ≈ 60.4% w/w), providing the radiopacity required for computed tomography (CT) and radiographic applications . Unlike first‑generation ionic triiodobenzoate contrast media such as diatrizoate, ioxotrizoic acid carries a unique 5‑glycolamido substituent that significantly alters its physicochemical properties and biological targeting profile .

Why Diatrizoate, Iothalamate, or Metrizoate Cannot Replace Ioxotrizoic Acid in Liver/Spleen‑Targeted Imaging


Ioxotrizoic acid occupies a distinct structural niche among ionic triiodobenzoate contrast agents. While diatrizoate (3,5‑diacetamido‑2,4,6‑triiodobenzoic acid) and iothalamate (5‑acetamido‑N‑methylisophthalamic acid) are general‑purpose extracellular contrast media distributed widely after intravenous injection , ioxotrizoic acid was patented specifically for liver and spleen imaging—an indication that demands organ‑selective biodistribution rather than simple vascular enhancement . The 5‑glycolamido substituent in ioxotrizoic acid fundamentally alters the molecule’s hydrophilicity and hydrogen‑bonding capacity compared with the 5‑acetamido group of diatrizoate . This chemical difference translates into differential hepatobiliary handling and tissue‑specific uptake that cannot be replicated by generic in‑class alternatives. Substituting ioxotrizoic acid with a general‑purpose ionic contrast agent would forfeit the targeted organ opacification profile for which the compound was specifically designed.

Quantitative Differentiation of Ioxotrizoic Acid vs. In‑Class Ionic Triiodobenzoate Contrast Agents


5‑Glycolamido Substituent Confers Higher Hydrophilicity than the 5‑Acetamido Group of Diatrizoate

The 5‑glycolamido group of ioxotrizoic acid introduces an additional hydroxyl moiety that is absent in the 5‑acetamido group of diatrizoate. A systematic SAR study of triiodinated X‑ray contrast media demonstrated that use of the 5‑glycolamido group provides compounds with high hydrophilicity, which is a prerequisite for low intracisternal toxicity and favorable solution properties . This class‑level inference positions ioxotrizoic acid as a more hydrophilic congener within the ionic triiodobenzoate family.

Contrast Media Chemistry Hydrophilicity Structure–Property Relationship

Organ‑Specific Patent Indication for Liver and Spleen Imaging vs. General‑Purpose Ionic Contrast Agents

Ioxotrizoic acid was patented by Sterling Drug Inc. exclusively as an X‑ray contrast agent for liver and spleen imaging . In contrast, diatrizoate is indicated for general angiography, urography, and gastrointestinal studies, while iothalamate is used for angiography, arthrography, and CT . This patent‑based differentiation establishes ioxotrizoic acid as one of the few monomeric ionic triiodobenzoate derivatives ever developed with organ‑specific targeting intent.

Hepatobiliary Imaging Liver/Spleen CT Contrast Agent Targeting

Iodine Content and Molecular Weight Parity with Distinct Substituent Pattern

Ioxotrizoic acid delivers an iodine payload comparable to diatrizoate but achieves this with a different substituent architecture. The calculated iodine content of ioxotrizoic acid is 60.4% w/w (MW 629.91; 3 × I = 380.71) , similar to diatrizoic acid (61.9% w/w; MW 613.92; 3 × I = 380.71) . However, ioxotrizoic acid incorporates a 5‑glycolamido group (additional oxygen) rather than the 5‑acetamido group, increasing molecular weight by ~16 Da while maintaining radiopacity. This parity in iodine loading means that dose‑for‑dose, both compounds deliver equivalent X‑ray attenuation, yet the functional‑group difference may alter biodistribution and toxicity profiles .

Radiopacity Iodine Delivery Molecular Design

Evidence‑Backed Application Scenarios for Ioxotrizoic Acid in Diagnostic Imaging Research


Preclinical Liver and Spleen CT Imaging Studies Requiring Organ‑Targeted Radiodensity

Ioxotrizoic acid’s patent‑specified indication for liver and spleen imaging supports its use in preclinical rodent or large‑animal CT protocols where selective hepatic or splenic opacification is desired. The 5‑glycolamido substituent may facilitate hepatocyte‑selective uptake , making the compound suitable for biodistribution and pharmacokinetic studies of liver‑targeted contrast media.

Structure–Property Relationship (SAR) Investigations of Ionic Triiodobenzoate Contrast Agents

The unique 5‑glycolamido group of ioxotrizoic acid—absent in diatrizoate, iothalamate, and metrizoate—provides a valuable chemical probe for SAR studies examining how single‑atom changes (O vs. CH₂) affect hydrophilicity, protein binding, and toxicity of triiodobenzoate contrast media . Researchers can use ioxotrizoic acid in parallel with diatrizoate to deconvolute the contribution of the 5‑position substituent to in vivo behavior.

Reference Standard for Analytical Method Development and Quality Control of Iodinated Contrast Agents

Ioxotrizoic acid (CAS 19863‑06‑0, MW 629.91, logP 2.23 ) can serve as a well‑characterized reference standard for HPLC, LC‑MS, or spectrophotometric analysis of ionic iodinated contrast agents in pharmaceutical research and environmental monitoring. Its distinct chromatographic retention relative to diatrizoate (MW 613.92, logP 1.8 ) allows method developers to assess selectivity and resolution of closely related triiodobenzoate analogs .

Formulation Development for Liver‑Specific Nanoparticle‑Based Contrast Delivery Systems

Given its historical designation as a liver/spleen contrast agent , ioxotrizoic acid represents a candidate payload for nanoparticle or liposomal formulations designed to enhance hepatic imaging. Its moderate hydrophilicity (logP ≈ 2.23) may facilitate encapsulation in lipid‑based carriers while retaining sufficient water solubility for injectable formulations, distinguishing it from more hydrophobic triiodobenzoate derivatives .

Quote Request

Request a Quote for Ioxotrizoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.